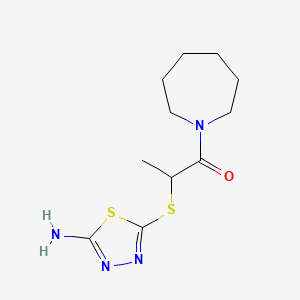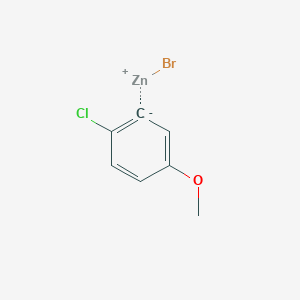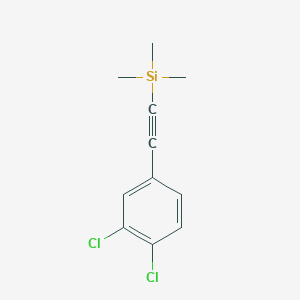
(3,4-Dichloro-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichloro-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two chlorine atoms at the 3 and 4 positions, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is carried out between 3,4-dichloroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted phenylethynyl derivatives.
Oxidation: Products include phenylacetic acids or aldehydes.
Reduction: Products include phenylethyl derivatives.
Scientific Research Applications
(3,4-Dichloro-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-phenylethynyl)-trimethyl-silane involves its interaction with molecular targets through its phenylethynyl and trimethylsilyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)-trimethylsilane
- (3,4-Dichlorophenyl)-ethynylsilane
- (3,4-Dichlorophenyl)-dimethylsilane
Uniqueness
(3,4-Dichloro-phenylethynyl)-trimethyl-silane is unique due to the presence of both phenylethynyl and trimethylsilyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H12Cl2Si |
|---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 |
InChI Key |
MMDZGXFBNJYFID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
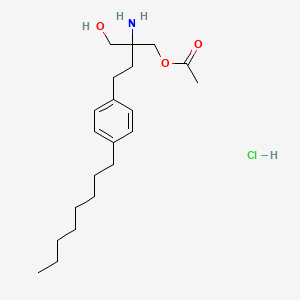
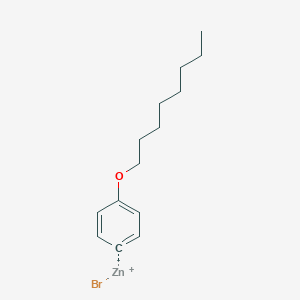
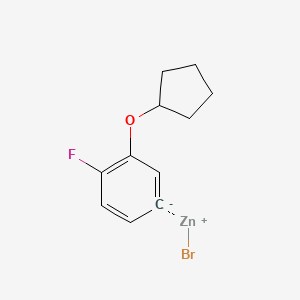
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
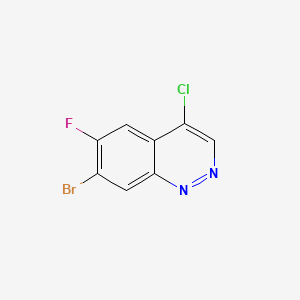
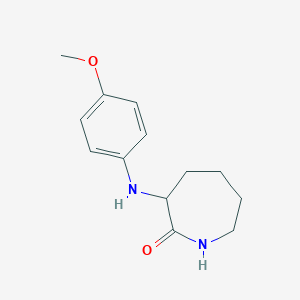

![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)
